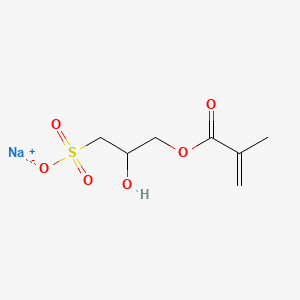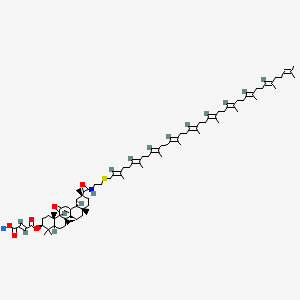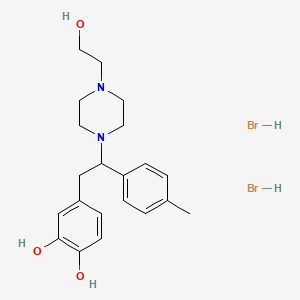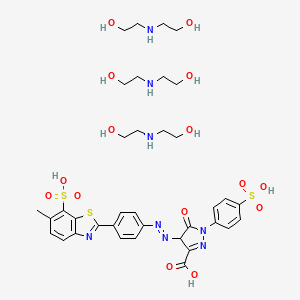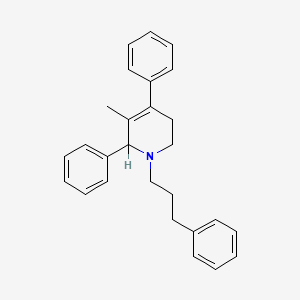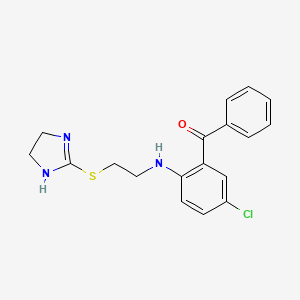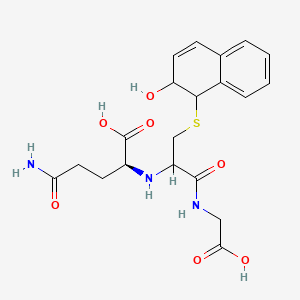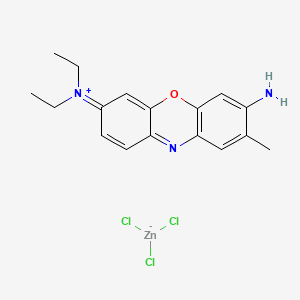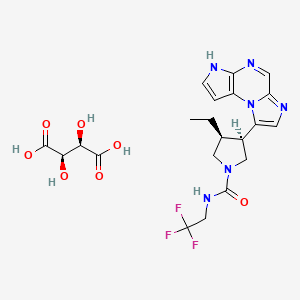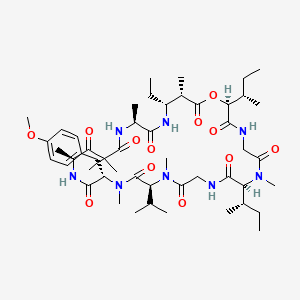
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) is a complex cyclic peptide. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The synthetic route typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling using peptide synthesis techniques. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and specific requirements.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in various diseases.
Industry: It may have applications in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) can be compared with other cyclic peptides, such as:
Cyclo(L-alanyl-L-valyl-L-tyrosyl): A simpler cyclic peptide with fewer amino acids.
Cyclo(L-alanyl-L-leucyl-L-tyrosyl): Another cyclic peptide with a different amino acid composition
Propiedades
Número CAS |
83712-17-8 |
|---|---|
Fórmula molecular |
C50H80N8O12 |
Peso molecular |
985.2 g/mol |
Nombre IUPAC |
(2S,8S,14S,17S,20S,25S,28R,29S)-2,8-bis[(2S)-butan-2-yl]-28-ethyl-17-[(4-methoxyphenyl)methyl]-7,13,16,20,22,22,25,29-octamethyl-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone |
InChI |
InChI=1S/C50H80N8O12/c1-17-28(6)40-45(64)51-25-37(59)57(14)39(27(4)5)47(66)56(13)36(24-33-20-22-34(69-16)23-21-33)44(63)53-31(9)42(61)50(11,12)49(68)54-32(10)43(62)55-35(19-3)30(8)48(67)70-41(29(7)18-2)46(65)52-26-38(60)58(40)15/h20-23,27-32,35-36,39-41H,17-19,24-26H2,1-16H3,(H,51,64)(H,52,65)(H,53,63)(H,54,68)(H,55,62)/t28-,29-,30-,31-,32-,35+,36-,39-,40-,41-/m0/s1 |
Clave InChI |
KDZUJZSBNBCYEK-URQIXXPJSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)NCC(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)C(C(=O)N[C@H](C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)[C@@H](C)CC)C)[C@@H](C)CC)C |
SMILES canónico |
CCC1C(C(=O)OC(C(=O)NCC(=O)N(C(C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)C(C(=O)NC(C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)C(C)CC)C)C(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


